molecular formula C17H17N3O4S3 B2781331 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 922000-58-6

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2781331
CAS RN: 922000-58-6
M. Wt: 423.52
InChI Key: FDHZIKGSPNYMGQ-UHFFFAOYSA-N
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Description

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as MTA, is a small molecule compound that has been extensively studied for its potential applications in scientific research. MTA is a thiazole-based compound that has been synthesized using a variety of methods, and has been shown to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer cell growth and survival. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that are involved in the regulation of gene expression. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to inhibit the activity of protein kinase C (PKC), which is a signaling pathway that is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cancer cell growth and survival, the induction of apoptosis, and the inhibition of angiogenesis. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to have anti-inflammatory effects, and to inhibit the production of various cytokines and chemokines that are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its ability to inhibit the growth of various cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell growth and survival, and for developing new cancer therapies. However, one of the limitations of using 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide in lab experiments is its potential toxicity, which can limit its use in certain types of experiments.

Future Directions

There are many potential future directions for research on 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, including the development of new cancer therapies that are based on its mechanism of action. Other potential directions include the study of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide's effects on other diseases, such as inflammatory diseases and autoimmune disorders. Additionally, there is a need for further research on the safety and toxicity of 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide, particularly in relation to its potential use in humans.

Synthesis Methods

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide can be synthesized using a variety of methods, including the reaction of 4-methoxybenzenesulfonyl chloride with thiosemicarbazide, followed by reaction with thiophen-2-ylmethylamine and acetic anhydride. Other methods include the reaction of thiosemicarbazide with 4-methoxybenzenesulfonyl isocyanate, followed by reaction with thiophen-2-ylmethylamine and acetic anhydride.

Scientific Research Applications

2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(2-(4-methoxyphenylsulfonamido)thiazol-4-yl)-N-(thiophen-2-ylmethyl)acetamide has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, which is the process by which tumors develop their own blood supply.

properties

IUPAC Name

2-[2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S3/c1-24-13-4-6-15(7-5-13)27(22,23)20-17-19-12(11-26-17)9-16(21)18-10-14-3-2-8-25-14/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHZIKGSPNYMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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